molecular formula C20H26N2O B8700735 10-Methoxyibogamine

10-Methoxyibogamine

Número de catálogo: B8700735
Peso molecular: 310.4 g/mol
Clave InChI: HSIBGVUMFOSJPD-NXWOVTFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Properties and Biosynthesis

10-Methoxyibogamine is synthesized through the metabolic processes involving enzymes such as ibogamine-10-hydroxylase and noribogaine-10-O-methyltransferase. These enzymes are crucial in the biosynthesis of ibogaine from Tabernanthe iboga, where they facilitate the final hydroxylation and methylation steps, leading to the production of various alkaloids including this compound .

Anti-Addictive Properties

Research indicates that ibogaine and its derivatives, including this compound, exhibit significant anti-addictive properties. A study highlighted that participants undergoing ibogaine treatment reported substantial reductions in opioid withdrawal symptoms and cravings. Specifically, 80% of participants noted a drastic reduction in withdrawal symptoms, with 30% achieving long-term abstinence from opioids .

Table 1: Summary of Findings on Ibogaine Treatment for Addiction

Study ReferenceParticipant ProfileKey Findings
Glue et al. (2015)Opioid users (n=88)72% had used opioids for >4 years; 80% reported reduced withdrawal symptoms.
Bastiaans (2004)Mixed substance users24% achieved complete abstinence; 33% reduced usage.
PMC6157925Opioid users54% remained abstinent for at least one year post-treatment.

Neuropharmacological Mechanisms

The pharmacodynamics of this compound suggest it interacts with multiple neurotransmitter systems. It has shown to act as a serotonin reuptake inhibitor and has moderate affinity for kappa-opioid receptors, which may contribute to its psychoactive effects . The compound's ability to modulate these pathways is crucial for its therapeutic efficacy in treating substance use disorders.

Case Study: Long-Term Effects of Ibogaine Treatment

A longitudinal study assessed the long-term outcomes of ibogaine treatment among opioid users. Participants reported improvements not only in substance use but also in psychological well-being, with significant reductions in anxiety and depression scores post-treatment . This underscores the potential for this compound as a therapeutic agent in managing both addiction and associated mental health conditions.

Clinical Observations

In clinical settings, patients receiving ibogaine treatment often report profound psychological experiences that contribute to their recovery process. Anecdotal evidence suggests that the spiritual significance attributed to the treatment plays a role in its effectiveness, highlighting the need for further research into the subjective experiences associated with this compound treatment .

Future Directions and Research Opportunities

The exploration of this compound's applications is still in its infancy. Future research could focus on:

  • Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
  • Comparative Studies : Evaluating its efficacy against other anti-addictive treatments.
  • Safety Profiles : Longitudinal studies assessing the safety and side effects associated with chronic use.

Propiedades

Fórmula molecular

C20H26N2O

Peso molecular

310.4 g/mol

Nombre IUPAC

(1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1

Clave InChI

HSIBGVUMFOSJPD-NXWOVTFFSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

SMILES isomérico

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

SMILES canónico

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

melting_point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

Solubilidad

Soluble in chloroform

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxyibogamine
Reactant of Route 2
10-Methoxyibogamine
Reactant of Route 3
10-Methoxyibogamine
Reactant of Route 4
10-Methoxyibogamine
Reactant of Route 5
10-Methoxyibogamine
Reactant of Route 6
10-Methoxyibogamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.